molecular formula C14H20O9 B7788665 [(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE CAS No. 13121-62-5

[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE

Cat. No.: B7788665
CAS No.: 13121-62-5
M. Wt: 332.30 g/mol
InChI Key: ULWHEXUWXLOVPV-ZOBORPQBSA-N
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Description

[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE is a chemical compound with the molecular formula C14H20O9. It is a derivative of D-galactitol, where the hydroxyl groups are acetylated. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE can be synthesized through the acetylation of 1,5-anhydro-D-galactitol. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of 1,5-anhydro-D-galactitol tetraacetate involves large-scale acetylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed to yield 1,5-anhydro-D-galactitol.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of aqueous acid or base under controlled temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Hydrolysis: Produces 1,5-anhydro-D-galactitol.

    Oxidation: Forms aldehydes or carboxylic acids.

    Reduction: Yields alcohols.

Scientific Research Applications

[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,5-anhydro-D-galactitol tetraacetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or by modulating metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE can be compared with other similar compounds such as:

    1,5-Anhydro-D-glucitol tetraacetate: Similar in structure but derived from D-glucitol.

    1,5-Anhydro-D-mannitol tetraacetate: Another structurally related compound derived from D-mannitol.

Uniqueness

This compound is unique due to its specific acetylation pattern and its distinct biological and chemical properties. Its applications in various fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

[(2R,3S,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12+,13+,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWHEXUWXLOVPV-ZOBORPQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801254456
Record name 1,5-Anhydro-D-galactitol 2,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13121-62-5
Record name 1,5-Anhydro-D-galactitol 2,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13121-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Anhydro-D-galactitol 2,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE
Reactant of Route 2
[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE
Reactant of Route 3
Reactant of Route 3
[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE
Reactant of Route 4
[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE
Reactant of Route 5
Reactant of Route 5
[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE
Reactant of Route 6
[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE

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